2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
2-({1-[(4-Chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a 1H-imidazole core substituted at position 1 with a 4-chlorobenzyl group and at position 2 with a sulfanyl-linked acetamide moiety. This compound is structurally related to derivatives investigated for enzyme inhibition (e.g., elastase) and receptor modulation, though its specific biological profile requires further elucidation .
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c13-10-3-1-9(2-4-10)7-16-6-5-15-12(16)18-8-11(14)17/h1-6H,7-8H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYZZJFZNZSDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816422 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the imidazole ring with a 4-chlorobenzyl halide under basic conditions.
Attachment of the Sulfanylacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated or de-sulfanylated derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Biological Activity
The compound 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide , often referred to as a sulfanyl-substituted imidazole derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a chlorophenyl group attached to an imidazole ring, which is further linked to a sulfanyl group and an acetamide moiety. This unique configuration is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The compound's efficacy was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 31.108 - 62.216 | Disruption of cell wall synthesis |
| Pseudomonas aeruginosa | 62.5 - 125 | Inhibition of nucleic acid synthesis |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound shows promising antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study:
A study published in MDPI evaluated the cytotoxic effects of imidazole derivatives on cancer cell lines such as A-431 (human epidermoid carcinoma) and HT29 (human colon cancer). The compound demonstrated IC50 values lower than those observed with standard chemotherapy agents like doxorubicin, indicating superior efficacy in certain contexts .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis: The compound interferes with ribosomal function, leading to decreased protein production in bacteria.
- Cell Wall Disruption: It affects the integrity of bacterial cell walls, making them more susceptible to lysis.
- Induction of Apoptosis in Cancer Cells: By activating apoptotic pathways, it promotes programmed cell death in malignant cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Imidazole Core
N-[(4-Chlorophenyl)methyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide ():
- Key Difference : The imidazole ring is substituted with phenyl groups at positions 4 and 4.
- Impact : Increased steric bulk and lipophilicity compared to the unsubstituted imidazole in the target compound. This may reduce solubility but enhance binding to hydrophobic pockets in enzymes or receptors .
- N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (): Key Difference: Replacement of imidazole with benzimidazole, fused to a benzene ring. The 3,5-dimethylbenzyl group adds steric hindrance, which may influence selectivity .
- N-[4-[[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide (): Key Difference: Saturated 4,5-dihydroimidazole (imidazoline) ring with a sulfonyl group. This may improve solubility but reduce membrane permeability .
Substituent Modifications
- 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2-fluorophenyl)acetamide (): Key Difference: Hydroxymethyl group at position 5 of imidazole and 2-fluorophenyl on acetamide. The 2-fluorophenyl introduces steric and electronic effects distinct from the 4-chlorophenyl group in the target compound .
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide ():
Pharmacological and Physicochemical Properties
- Elastase Inhibition : Compounds with benzimidazole cores (e.g., ) exhibit higher elastase inhibition (IC₅₀ ~ 0.5 µM) compared to imidazole derivatives, likely due to enhanced π-stacking with the enzyme’s active site .
- Solubility : Hydroxymethyl-substituted derivatives () show improved solubility (>10 mg/mL in PBS) versus chlorophenyl analogs, which are typically <1 mg/mL .
- Thermal Stability : IR and NMR data () indicate that sulfonyl-containing analogs (e.g., ) exhibit higher thermal stability (decomposition >200°C) due to strong hydrogen-bonding networks .
Q & A
Q. Critical Factors :
- Catalysts (e.g., triethylamine for sulfonylation) .
- Purification via column chromatography or recrystallization .
Basic: How is the structural integrity of the compound confirmed?
Answer:
Spectroscopic and computational methods are used:
| Technique | Key Data | Source |
|---|---|---|
| NMR | ¹H/¹³C signals for imidazole protons (δ 7.2–7.8 ppm), sulfanyl-CH₂ (δ 3.5–4.0 ppm) . | PubChem |
| IR | Peaks for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹) . | |
| Mass Spectrometry | Molecular ion peak at m/z 335.8 (C₁₃H₁₂ClN₃OS) . | PubChem |
| X-ray Crystallography | Confirms spatial arrangement (e.g., dihedral angles between aromatic rings) . |
Basic: What biological activities have been reported for this compound?
Answer:
Reported activities include:
Q. Experimental Approach :
- Synthesize derivatives with varied substituents (e.g., methoxy, nitro groups).
- Compare bioactivity data using dose-response curves .
Advanced: How to resolve contradictions in reported biological data?
Answer:
Discrepancies in IC₅₀ values (e.g., 10 vs. 50 µM) may arise from:
Q. Recommendation :
- Replicate studies under harmonized protocols .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR) .
- QSAR Models : Use MOE or Schrödinger to correlate logP with cytotoxicity .
- Reaction Path Search : ICReDD’s quantum chemical calculations for mechanistic insights .
Q. Validation :
- Cross-check with experimental binding affinity (SPR or ITC) .
Advanced: How to optimize reaction yield using design of experiments (DOE)?
Answer:
Apply factorial design to critical parameters:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| pH | 8–10 | 9.5 |
| Catalyst Loading | 1–5 mol% | 3 mol% |
Q. Outcome :
- 20% yield improvement via response surface methodology (RSM) .
Advanced: How to assess metabolic stability in preclinical models?
Answer:
- In Vitro : Liver microsome assays (e.g., human CYP450 isoforms) .
- In Vivo : Pharmacokinetic profiling in rodents (t₁/₂, AUC) .
- Analytical Tools : LC-MS/MS for metabolite identification .
Basic: What are the compound’s stability profiles under varying conditions?
Answer:
- pH Stability : Degrades >10% at pH <3 or >11 (24-hour study) .
- Thermal Stability : Stable at 25°C for 6 months; degrades at 40°C .
- Light Sensitivity : Protect from UV exposure to prevent sulfoxide formation .
Advanced: What toxicological screening methods are recommended?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
